molecular formula C17H20N4O B10819469 5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one

5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one

Cat. No. B10819469
M. Wt: 296.37 g/mol
InChI Key: WHLXDRXTKZLGFK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CSTI-300 is a novel compound that acts as a partial agonist of the 5-hydroxytryptamine 3 receptor. This receptor is a subtype of serotonin receptors, which are involved in various physiological processes. CSTI-300 has shown potential in treating conditions such as diarrhea-predominant irritable bowel syndrome and carcinoid syndrome .

Preparation Methods

The synthesis of CSTI-300 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

    Step 1: Preparation of the core structure through a series of organic reactions.

    Step 2: Functionalization of the core structure to introduce specific functional groups.

    Step 3: Purification and isolation of the final product.

Industrial production methods for CSTI-300 are designed to ensure high yield and purity. These methods often involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

CSTI-300 undergoes various chemical reactions, including:

    Oxidation: CSTI-300 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert CSTI-300 into reduced forms.

    Substitution: CSTI-300 can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CSTI-300 has a wide range of scientific research applications, including:

Mechanism of Action

CSTI-300 exerts its effects by binding to the 5-hydroxytryptamine 3 receptor, a ligand-gated ion channel. As a partial agonist, CSTI-300 activates the receptor to a lesser extent compared to full agonists. This partial activation leads to a moderate increase in ion flow through the receptor, which can modulate various physiological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of gastrointestinal motility .

Comparison with Similar Compounds

CSTI-300 is unique compared to other 5-hydroxytryptamine 3 receptor agonists and antagonists due to its partial agonist activity. Similar compounds include:

    Alosetron: A 5-hydroxytryptamine 3 receptor antagonist used to treat irritable bowel syndrome.

    Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist commonly used as an antiemetic.

    Granisetron: Similar to ondansetron, used to prevent nausea and vomiting.

CSTI-300’s partial agonist activity provides a balance between efficacy and side effects, making it a promising candidate for therapeutic applications .

properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

10-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,3,10-triazatricyclo[6.4.1.04,13]trideca-1(13),3,5,7-tetraen-9-one

InChI

InChI=1S/C17H20N4O/c22-17-12-2-1-3-13-16(12)14(19-18-13)6-9-21(17)15-10-20-7-4-11(15)5-8-20/h1-3,11,15H,4-10H2,(H,18,19)/t15-/m1/s1

InChI Key

WHLXDRXTKZLGFK-OAHLLOKOSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C2)N3CCC4=C5C(=NN4)C=CC=C5C3=O

Canonical SMILES

C1CN2CCC1C(C2)N3CCC4=C5C(=NN4)C=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.